Regioisomeric Divergence and Target Engagement Geometry
AKOS BBS-00005575 bears the pyridin-4-yl (para) substituent, whereas the closest commercially listed regioisomer, 4-pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS 305341-38-2), bears the ortho-substituted pyridine . In the 4-yl isomer, the pyridine nitrogen is positioned distal to the triazinobenzimidazole core, projecting a hydrogen-bond acceptor vector that is geometrically distinct from the 2-yl isomer, where the nitrogen is proximal and capable of intramolecular interactions. DFT calculations on closely related 4-heteroaryl triazinobenzimidazoles confirm that the dihedral angle and electron distribution at the 4-position heterocycle significantly modulate frontier molecular orbital energies and electrostatic potential surfaces, which govern target recognition [1]. Although no direct head-to-head activity comparison of the two pyridinyl regioisomers has been published, the pronounced SAR sensitivity documented within the series—where a thiophen-2-yl to pyrrole switch altered anti-Trichinella spiralis efficacy from 58.41% to 49.90% at 50 µg/mL [1]—supports the expectation that the 4-pyridin-4-yl vs. 4-pyridin-2-yl regiochemical difference will confer distinct biological outcomes.
| Evidence Dimension | Regiochemistry of the 4-position heteroaryl substituent and its impact on molecular recognition |
|---|---|
| Target Compound Data | 4-(Pyridin-4-yl) substituent (CAS 306288-54-0); LogP = 1.99, PSA = 81.12 Ų [2] |
| Comparator Or Baseline | 4-(Pyridin-2-yl) regioisomer (CAS 305341-38-2); LogP and PSA not reported; distinct nitrogen position |
| Quantified Difference | Pyridine nitrogen orientation: distal (4-yl) vs. proximal (2-yl) to the triazinobenzimidazole core; SAR magnitude estimated at ≥8.5 percentage-point shift in biological effect based on thiophene-to-pyrrole analog data [1] |
| Conditions | Structural comparison supported by DFT geometry optimization on analogous 4-heteroaryl triazinobenzimidazoles (B3LYP/6-311++G** level) and in vitro anthelmintic assay at 50 µg/mL after 24 h incubation [1] |
Why This Matters
For procurement decisions in medicinal chemistry or chemical biology programs, the 4-pyridin-4-yl regioisomer offers a distinct hydrogen-bonding pharmacophore that cannot be replicated by the 4-pyridin-2-yl isomer, making them non-interchangeable in SAR exploration.
- [1] Anichina K, Georgiev N, Lumov N, Vuchev D, Popova-Daskalova G, Momekov G, et al. Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity. Molecules. 2023;28(13):5034. DOI: 10.3390/molecules28135034. View Source
- [2] Molbase. AKOS BBS-00005575 Compound Information. CAS 306288-54-0. https://qiye.molbase.cn. View Source
